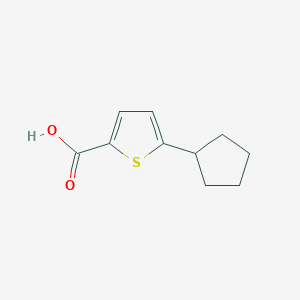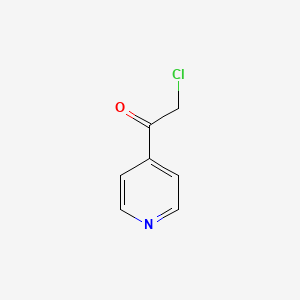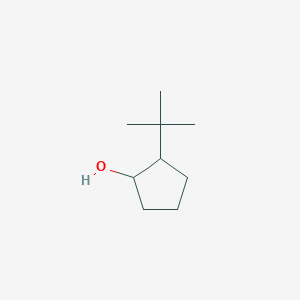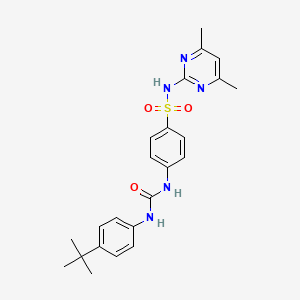
1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group at the first position and diethyl groups at the third and fifth positions of the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the condensation of appropriate hydrazines with 1,3-diketones, followed by cyclization. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or diethyl groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Industry: The compound is utilized in the production of agrochemicals and dyes, owing to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-tert-Butyl-3,5-dimethyl-1H-pyrazol-4-amine: Similar in structure but with methyl groups instead of diethyl groups, leading to differences in steric hindrance and reactivity.
3,5-Di-tert-butyl-1H-pyrazole: Contains tert-butyl groups at both the third and fifth positions, resulting in increased steric bulk and potentially different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.
Propriétés
Formule moléculaire |
C11H21N3 |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
1-tert-butyl-3,5-diethylpyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-6-8-10(12)9(7-2)14(13-8)11(3,4)5/h6-7,12H2,1-5H3 |
Clé InChI |
HULBERJIZQKANW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NN1C(C)(C)C)CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B15239638.png)
![2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15239651.png)

![5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15239668.png)
![2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B15239675.png)


![4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15239698.png)





